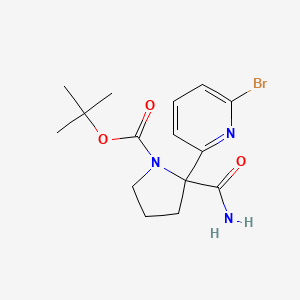

Tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate

説明

合成方法

合成経路と反応条件

2-(6-ブロモピリジン-2-イル)-2-カルバモイルピロリジン-1-カルボン酸tert-ブチルエステルの合成は通常、複数段階で行われます。一般的な方法の1つは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤とDIPEA(N,N-ジイソプロピルエチルアミン)などの塩基の存在下で、6-ブロモピリジン-2-カルボン酸とtert-ブチルカルバメートを反応させることです。 反応は通常、窒素などの不活性雰囲気下で、制御された温度で行われます.

工業生産方法

この化合物の工業生産方法は、同様の合成経路を使用する場合がありますが、大規模生産向けに最適化されています。 これには、自動反応器、連続フローシステム、および高い純度と収率を保証するための厳しい品質管理対策の使用が含まれます.

特性

分子式 |

C15H20BrN3O3 |

|---|---|

分子量 |

370.24 g/mol |

IUPAC名 |

tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H20BrN3O3/c1-14(2,3)22-13(21)19-9-5-8-15(19,12(17)20)10-6-4-7-11(16)18-10/h4,6-7H,5,8-9H2,1-3H3,(H2,17,20) |

InChIキー |

ZUJANSBUCGMTKN-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCCC1(C2=NC(=CC=C2)Br)C(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

化学反応の分析

科学研究への応用

化学

化学において、2-(6-ブロモピリジン-2-イル)-2-カルバモイルピロリジン-1-カルボン酸tert-ブチルエステルは、より複雑な分子の合成における中間体として使用されます。 これは、新しい材料や触媒の開発において貴重です.

生物学と医学

生物学および医学研究では、この化合物は創薬におけるファーマコフォアとしての可能性について研究されています。 そのユニークな構造により、さまざまな生物学的標的に結合することができ、新しい治療薬の開発候補となっています.

産業

産業部門では、この化合物は特殊化学薬品や先端材料の製造に使用されます。 その反応性と安定性は、コーティング、接着剤、ポリマーなど、さまざまな用途に適しています.

科学的研究の応用

Chemistry

In chemistry, tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

作用機序

2-(6-ブロモピリジン-2-イル)-2-カルバモイルピロリジン-1-カルボン酸tert-ブチルエステルの作用機序は、特定の分子標的との相互作用に関与しています。ブロム原子とカルバモイル基は、その結合親和性と反応性において重要な役割を果たします。 この化合物は、酵素、受容体、または他のタンパク質と相互作用することにより、生物学的経路を調節し、さまざまな生物学的効果をもたらすことができます .

類似化合物との比較

類似化合物

- 2-(6-クロロピリジン-2-イル)-2-カルバモイルピロリジン-1-カルボン酸tert-ブチルエステル

- 2-(6-フルオロピリジン-2-イル)-2-カルバモイルピロリジン-1-カルボン酸tert-ブチルエステル

- 2-(6-ヨードピリジン-2-イル)-2-カルバモイルピロリジン-1-カルボン酸tert-ブチルエステル

独自性

2-(6-ブロモピリジン-2-イル)-2-カルバモイルピロリジン-1-カルボン酸tert-ブチルエステルは、ブロム原子の存在によりユニークです。ブロム原子は、クロロ、フルオロ、ヨードの類似体と比較して、独特の反応性と特性を付与します。 ブロム原子は特定の置換反応に関与し、化合物の全体の安定性と反応性に影響を与える可能性があります .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。